Cas no 6449-46-3 (1-Propanamine,2-(phenylmethoxy)-)

1-Propanamine,2-(phenylmethoxy)- 化学的及び物理的性質
名前と識別子
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- 1-Propanamine,2-(phenylmethoxy)-
- 2-phenylmethoxypropan-1-amine
- (+-)-1-Amino-2-benzyloxy-propan
- 2-benzyloxypropylamine
- 2-benzyloxy-propylamine
- AC1L6PFS
- NSC165784
- SureCN7864015
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計算された属性
- 精确分子量: 165.11545
じっけんとくせい
- PSA: 35.25
1-Propanamine,2-(phenylmethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7096790-2.5g |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 2.5g |
$1202.0 | 2023-05-24 | |
Enamine | EN300-7096790-5.0g |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 5g |
$1779.0 | 2023-05-24 | |
Enamine | EN300-7096790-0.5g |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 0.5g |
$480.0 | 2023-05-24 | |
1PlusChem | 1P02826G-1g |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 1g |
$821.00 | 2024-04-22 | |
Aaron | AR0282ES-250mg |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 250mg |
$423.00 | 2025-02-15 | |
Aaron | AR0282ES-2.5g |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 2.5g |
$1678.00 | 2025-02-15 | |
1PlusChem | 1P02826G-5g |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 5g |
$2261.00 | 2024-04-22 | |
1PlusChem | 1P02826G-500mg |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 500mg |
$656.00 | 2024-04-22 | |
1PlusChem | 1P02826G-2.5g |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 2.5g |
$1548.00 | 2024-04-22 | |
Enamine | EN300-7096790-0.05g |
2-(benzyloxy)propan-1-amine |
6449-46-3 | 95% | 0.05g |
$135.0 | 2023-05-24 |
1-Propanamine,2-(phenylmethoxy)- 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
1-Propanamine,2-(phenylmethoxy)-に関する追加情報
Introduction to 1-Propanamine,2-(phenylmethoxy)- (CAS No: 6449-46-3)
1-Propanamine,2-(phenylmethoxy)-, identified by its Chemical Abstracts Service (CAS) number 6449-46-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, also known as N-(2-hydroxybenzyl)propan-1-amine, belongs to the class of amine derivatives and has garnered considerable attention due to its versatile applications in synthetic chemistry and potential therapeutic uses.
The molecular structure of 1-Propanamine,2-(phenylmethoxy)- consists of a propyl chain substituted with an amine group at one end and a phenylmethoxy (benzyloxy) group at the other. This unique configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of both hydrophobic and hydrophilic moieties in its structure enhances its solubility in various solvents, making it adaptable for diverse chemical reactions.
In recent years, 1-Propanamine,2-(phenylmethoxy)- has been explored for its potential role in the development of novel pharmaceutical agents. Its structural features suggest that it may serve as a precursor in the synthesis of bioactive molecules targeting specific biological pathways. For instance, researchers have investigated its utility in creating ligands for enzyme inhibition, which could have implications in treating metabolic disorders and inflammatory conditions.
One of the most compelling aspects of 1-Propanamine,2-(phenylmethoxy)- is its role in medicinal chemistry. The benzyloxy group provides a site for further functionalization, allowing chemists to design molecules with tailored properties. This flexibility has led to its incorporation into libraries of compounds screened for biological activity. Studies have shown that derivatives of this compound exhibit promising effects on enzymes such as kinases and phosphodiesterases, which are crucial targets in oncology and neurology research.
The synthesis of 1-Propanamine,2-(phenylmethoxy)- typically involves multi-step organic reactions starting from readily available precursors. The process often begins with the alkylation of an amine intermediate with a propyl halide, followed by nucleophilic substitution to introduce the phenylmethoxy group. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible.
From a computational chemistry perspective, the study of 1-Propanamine,2-(phenylmethoxy)- has provided insights into molecular interactions relevant to drug design. Molecular dynamics simulations have been employed to understand how this compound binds to biological targets at the atomic level. These simulations help predict binding affinities and optimize lead structures for better pharmacological efficacy.
The pharmaceutical industry has taken note of the potential applications of 1-Propanamine,2-(phenylmethoxy)-. Several academic and industrial groups have patented processes for its synthesis and derivatives thereof. These patents highlight its importance as a building block for innovative drug candidates. The compound's ability to undergo further modifications makes it a cornerstone in the development of next-generation therapeutics.
In addition to pharmaceutical applications, 1-Propanamine,2-(phenylmethoxy)- finds utility in materials science. Its ability to form stable complexes with metal ions has led to explorations in catalysis and material design. Researchers are investigating its role as a ligand in transition metal-catalyzed reactions, which could revolutionize industrial chemical processes.
The environmental impact of synthesizing and using 1-Propanamine,2-(phenylmethoxy)- is also a consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods, leveraging enzymes for key transformations, are being explored as sustainable alternatives to traditional chemical synthesis.
Future research directions for 1-Propanamine,2-(phenylmethoxy)- include expanding its applications in drug discovery and material science. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield novel compounds with enhanced therapeutic profiles. The compound's unique structural features offer a rich ground for innovation, promising breakthroughs in multiple scientific domains.
In conclusion,1-Propanamine,2-(phenylmethoxy)- (CAS No: 6449-46-3) is a multifaceted compound with significant potential across organic chemistry and pharmaceutical research. Its versatile applications underscore its importance as a synthetic intermediate and lead compound for drug development. As scientific understanding advances,this compound will continue to play a pivotal role in shaping the future of medicinal chemistry and materials science.
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